

# "Anticancer agent 172" target identification and validation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 172 |           |
| Cat. No.:            | B12366171            | Get Quote |

An In-depth Technical Guide on the Target Identification and Validation of Anticancer Agent AMG 172

#### **Executive Summary**

AMG 172 is an antibody-drug conjugate (ADC) that was investigated for the treatment of relapsed or refractory clear cell renal cell carcinoma (ccRCC). This technical guide provides a comprehensive overview of the target identification and clinical validation of AMG 172. The agent comprises a human IgG1 monoclonal antibody targeting CD27L (CD70), linked to the cytotoxic maytansinoid DM1. While AMG 172 demonstrated a manageable safety profile and a favorable pharmacokinetic profile in a Phase I clinical trial, its development was discontinued due to limited antitumor activity. This document details the molecular target, the mechanism of action, quantitative clinical data, and the experimental protocols utilized in its evaluation.

# **Target Identification: CD27L (CD70)**

The molecular target of AMG 172 is CD27L, also known as CD70, a type II transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily.[1] In normal physiology, CD70 expression is transient and restricted to activated T cells, B cells, and dendritic cells, where it plays a role in co-stimulatory signaling through its receptor, CD27. However, aberrant and constitutive expression of CD70 has been observed in various hematological malignancies and solid tumors, including renal cell carcinoma, making it an attractive target for cancer therapy.[1] The interaction between CD70 on tumor cells and CD27 on immune cells can lead to T-cell activation and differentiation.



### **CD27L Signaling Pathway**

The binding of CD70 to its receptor CD27 initiates a downstream signaling cascade that is primarily mediated by TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5.[2][3][4] This interaction leads to the activation of the NF- $\kappa$ B and JNK/SAPK signaling pathways, which are crucial for T-cell co-stimulation, proliferation, and survival. The key steps in the CD27L-mediated signaling pathway are depicted in the diagram below.





Click to download full resolution via product page

CD27L (CD70) Signaling Pathway



# **Anticancer Agent: AMG 172**

AMG 172 is an antibody-drug conjugate designed to selectively deliver a cytotoxic payload to CD27L-expressing tumor cells.

- Antibody: A human IgG1 monoclonal antibody that binds to CD27L.
- Payload: Maytansinoid DM1, a potent microtubule inhibitor.
- Linker: A non-cleavable linker connecting the antibody and the payload.

#### **Mechanism of Action**

The proposed mechanism of action for AMG 172 involves a multi-step process, beginning with the specific binding of the antibody component to CD27L on the surface of cancer cells. This is followed by internalization of the ADC, lysosomal degradation of the antibody, and subsequent release of the DM1 payload into the cytoplasm. The freed DM1 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.





Click to download full resolution via product page

Mechanism of Action of AMG 172



# **Target Validation: Clinical Trial NCT01497821**

A first-in-human, open-label, Phase I clinical trial (NCT01497821) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AMG 172 in patients with relapsed or refractory clear cell renal cell carcinoma. The study consisted of a dose-exploration phase and a dose-expansion phase.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from the NCT01497821 clinical trial.

Table 1: Patient Demographics and Dosing Cohorts

| Characteristic       | Value      |
|----------------------|------------|
| Number of Patients   | 37         |
| Median Age (years)   | 60         |
| Gender (Male/Female) | 28 / 9     |
| Dosing Schedule      | Biweekly   |
| Dose Range (mg/kg)   | 0.15 - 2.4 |

| Maximum Tolerated Dose (MTD) | 1.6 mg/kg |

Table 2: Pharmacokinetic Parameters of AMG 172 (at MTD)

| Parameter        | Value |
|------------------|-------|
| Cmax (µg/mL)     | 26.8  |
| AUCinf (μg*h/mL) | 3090  |
| t1/2 (hours)     | 108   |
| CL (mL/h/kg)     | 0.52  |

Data presented as mean values.



Table 3: Clinical Efficacy of AMG 172

| Response                      | Number of Patients (%) |
|-------------------------------|------------------------|
| Partial Response (PR)         | 2 (5.4%)               |
| Stable Disease (SD)           | 6 (16.2%)              |
| Progressive Disease (PD)      | 13 (35.1%)             |
| Not Evaluable                 | 16 (43.2%)             |
| Objective Response Rate (ORR) | 5.4%                   |

| Disease Control Rate (DCR) | 21.6% |

Table 4: Most Common Adverse Events (All Grades)

| Adverse Event      | Incidence (%) |
|--------------------|---------------|
| Thrombocytopenia   | 59%           |
| Nausea             | 54%           |
| Decreased Appetite | 49%           |
| Vomiting           | 46%           |

| Fatigue | 35% |

# **Experimental Protocols**

Detailed protocols for the key assays employed in the clinical evaluation of AMG 172 are outlined below. These represent standard methodologies for ADC clinical trials.

## Pharmacokinetic (PK) Analysis: ELISA

A validated enzyme-linked immunosorbent assay (ELISA) was used to measure the plasma concentrations of AMG 172.



- Plate Coating: 96-well microplates are coated with recombinant human CD27L and incubated overnight at 4°C.
- Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Sample Incubation: Patient plasma samples and a standard curve of known AMG 172 concentrations are added to the wells and incubated for 2 hours at room temperature.
- Detection Antibody: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is added and incubated for 1 hour at room temperature.
- Substrate Addition: A TMB substrate solution is added, and the reaction is allowed to develop in the dark.
- Reaction Stoppage and Reading: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader.
- Data Analysis: A standard curve is generated, and the concentrations of AMG 172 in the patient samples are interpolated from this curve.

### **Tumor Response Assessment: RECIST 1.1**

Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).

- Baseline Assessment: All measurable lesions are identified and their longest diameters are recorded. Up to five target lesions (maximum of two per organ) are selected for monitoring.
- Follow-up Assessments: At specified time points, the longest diameters of the target lesions are re-measured.
- Response Calculation:
  - Complete Response (CR): Disappearance of all target lesions.



- Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions compared to baseline.
- Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions from the nadir, with an absolute increase of at least 5 mm.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

### **Conclusion and Future Directions**

The clinical development of AMG 172 was discontinued after the Phase I trial due to limited antitumor efficacy in patients with relapsed or refractory clear cell renal cell carcinoma. While the agent's safety and pharmacokinetic profiles were acceptable, the objective response rate was low. This outcome underscores the challenges in developing effective ADCs, where factors such as target expression levels, linker stability, and payload potency must be optimized. Future research in this area may focus on alternative payloads, different linker technologies, or combination therapies to enhance the therapeutic window of CD27L-targeting ADCs.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. adcreview.com [adcreview.com]
- 2. NF-kappaB activation in CD27 signaling: involvement of TNF receptor-associated factors in its signaling and identification of functional region of CD27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CD70-CD27 axis in oncology: the new kids on the block PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD27, a member of the tumor necrosis factor receptor superfamily, activates NF-kappaB and stress-activated protein kinase/c-Jun N-terminal kinase via TRAF2, TRAF5, and NFkappaB-inducing kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Anticancer agent 172" target identification and validation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366171#anticancer-agent-172-target-identification-and-validation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com